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ile
Cat. No.: B1313192
\ v

An In-depth Technical Guide on the Core Properties of 3-Ox0-3-[4-
(trifluoromethyl)phenyl]propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of 3-Oxo0-3-[4-
(trifluoromethyl)phenyl]propanenitrile, a fluorinated aromatic ketonitrile of interest in
medicinal chemistry and materials science. Due to a lack of extensive published experimental
data for this specific compound, this guide synthesizes available information on closely related
analogs and provides predicted properties and detailed, plausible experimental protocols. This
document is intended to serve as a foundational resource for researchers and professionals
engaged in the synthesis, characterization, and evaluation of this and similar molecules.

Chemical and Physical Properties

3-0xo0-3-[4-(trifluoromethyl)phenyl]propanenitrile, with the CAS number 71682-94-5,
possesses a molecular formula of C10HsF3NO and a molecular weight of 213.16 g/mol .[1][2]
The structure consists of a propanenitrile backbone with a ketone group at the 3-position and a
4-(trifluoromethyl)phenyl substituent. The presence of the trifluoromethyl group is known to
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significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with
biological targets.[3][4]

While specific experimental data for the physical properties of 3-Oxo-3-[4-
(trifluoromethyl)phenyl]propanenitrile are not readily available in the literature, data for
analogous compounds can provide valuable estimates.

3-Oxo0-3-[4-
. 3-Ox0-3-[3-
(trifluoromethyl)ph . 3-Ox0-3-
L (trifluoromethyl)ph .
Property enyl]propanenitrile . phenylpropanenitril
. . enyl]propanenitrile .
(Predicted/Estimate . e (Experimental)
(Experimental)
d)
CAS Number 71682-94-5 27328-86-5 614-16-4
Molecular Formula C10HeFsNO C10HeFsNO CoH7NO
Molecular Weight 213.16 g/mol 213.16 g/mol 145.16 g/mol
Melting Point Estimated: ~60-85 °C 58-60 °C[5] 78-82 °C[6]
. _ . 280 °C at 760 159-160 °C at 10
Boiling Point Not available
mmHg[5] mmHg[6]
pKa Not available Not available Not available
Predicted XlogP 1.9[7] Not available Not available

Spectroscopic Data (Predicted)

Detailed experimental spectra for 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile are not
publicly available. However, based on the known spectral data of similar compounds, the
following characteristic peaks can be predicted. While ChemicalBook indicates the availability
of spectra, the data is not directly provided.[5]

2.1. *H NMR Spectroscopy

o Aromatic Protons: Two doublets in the aromatic region (typically & 7.5-8.5 ppm),
characteristic of a para-substituted benzene ring. The protons ortho to the carbonyl group will
be further downfield due to its electron-withdrawing nature.
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o Methylene Protons: A singlet for the CH2 group adjacent to the carbonyl and nitrile groups,
expected to appear in the range of 4 4.0-4.5 ppm.

2.2. 13C NMR Spectroscopy
e Carbonyl Carbon: A signal in the downfield region, typically around & 180-190 ppm.
 Nitrile Carbon: A signal around & 115-120 ppm.

o Aromatic Carbons: Several signals in the aromatic region (6 120-140 ppm), including a
quartet for the carbon attached to the CFs group due to C-F coupling.

o Trifluoromethyl Carbon: A quartet around & 120-125 ppm with a large coupling constant
(LJCF).

» Methylene Carbon: A signal for the CHz group.

2.3. Infrared (IR) Spectroscopy

C=N Stretch: A sharp, medium-intensity peak around 2250 cm~2.

C=0 Stretch: A strong, sharp peak around 1700 cm~1.

C-F Stretch: Strong absorptions in the region of 1350-1100 cm™1,

Aromatic C-H Stretch: Peaks above 3000 cm™1,

Aromatic C=C Stretch: Peaks in the 1600-1450 cm~1 region.
2.4. Mass Spectrometry

The predicted fragmentation pattern would likely involve the loss of the nitrile group, the
trifluoromethyl group, and cleavage adjacent to the carbonyl group. Predicted m/z values for
common adducts include [M+H]* at 214.04743 and [M-H]~ at 212.03287.[7]

Experimental Protocols

3.1. Synthesis of 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile
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The following protocol is adapted from general methods for the synthesis of

benzoylacetonitriles.[8]

Reaction:

Materials:

Ethyl 4-(trifluoromethyl)benzoate

Anhydrous acetonitrile

Sodium methoxide (NaOMe) or other suitable base (e.g., sodium hydride)
Anhydrous toluene or other suitable solvent

Hydrochloric acid (HCI), 1 M

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Ethyl acetate

Hexane

Procedure:

To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping
funnel, and a nitrogen inlet, add sodium methoxide (1.2 equivalents) and anhydrous toluene.

Heat the mixture to reflux with stirring.

In the dropping funnel, prepare a solution of ethyl 4-(trifluoromethyl)benzoate (1 equivalent)
and anhydrous acetonitrile (1.5 equivalents).

Add the solution from the dropping funnel to the refluxing suspension of sodium methoxide
over a period of 30 minutes.
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Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer
Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an
ice bath.

Slowly add 1 M HCI to quench the reaction and neutralize the base until the pH is
approximately 7.

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30
mL) and brine (1 x 30 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl
acetate gradient to yield pure 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile.

3.2. Characterization

The purified product should be characterized by:

1H NMR, 8C NMR, and °F NMR spectroscopy to confirm the structure.
FT-IR spectroscopy to identify the key functional groups.
High-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Melting point analysis.

Potential Biological Activity and Signhaling Pathways

While no specific biological studies on 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile

have been identified, the structural motifs present suggest potential for various biological

activities.
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» Anticancer Activity: The trifluoromethyl group is a common feature in many anticancer drugs,
where it can enhance binding affinity and metabolic stability.[9] Furthermore, some
benzoylacetonitrile derivatives have shown cytotoxic effects against cancer cell lines.[10][11]
The anti-inflammatory properties of trifluoromethyl-containing compounds are sometimes
linked to the inhibition of the NF-kB signaling pathway, which is also a key pathway in cancer
progression.[3]

» Anti-inflammatory Activity: The trifluoromethyl group is present in several nonsteroidal anti-
inflammatory drugs (NSAIDs).[12] As mentioned, inhibition of the NF-kB pathway is a
potential mechanism.[3]

o Antimicrobial Activity: 3-Ketonitriles and their derivatives have been investigated for their
antimicrobial properties.[13][14] The trifluoromethyl group can enhance the lipophilicity of a
compound, potentially improving its ability to penetrate microbial cell membranes.[3]

Visualizations
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Synthesis Workflow for 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile

Ethyl 4-(trifluoromethyl)benzoate + Acetonitrile + Base

Claisen Condensation

Acidic Workup & Extraction

l

Column Chromatography

3-0Oxo0-3-[4-(trifluoromethyl)phenyl]propanenitrile

Spectroscopic & Physical Characterization (NMR, IR, MS, MP)

Click to download full resolution via product page

Caption: A flowchart illustrating the key steps in the proposed synthesis of 3-Oxo0-3-[4-
(trifluoromethyl)phenyl]propanenitrile.
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Proposed Biological Evaluation Workflow

G-Oxo-3-[4-(trif|uoromethy|)phenyl]propanenitri@

/ v \

In vitro Cytotoxicity Assays Antimicrobial Susceptibility Testing Anti-inflammatory Assays
(e.g., MTT on cancer cell lines) (e.g., MIC/MBC assays) (e.g., LPS-stimulated macrophages)

If active If active

Mechanism of Action Studies

Signaling Pathway Analysis
(e.g., Western Blot for NF-kB)

Click to download full resolution via product page

Caption: A proposed workflow for the initial biological screening and mechanism of action
studies for 3-Oxo0-3-[4-(trifluoromethyl)phenyl]propanenitrile.

Conclusion

3-Oxo0-3-[4-(trifluoromethyl)phenyl]propanenitrile is a compound with significant potential
for further investigation in drug discovery and materials science. This guide has compiled the
available information on its basic properties and provided detailed, actionable protocols for its
synthesis and characterization. While there is a clear need for further experimental studies to
fully elucidate its physical, chemical, and biological characteristics, this document provides a
solid foundation for researchers to initiate such investigations. The proposed workflows for
synthesis and biological evaluation offer a clear path forward for exploring the potential of this
and related compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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